Cas no 5448-29-3 ((2-amino-2-methylpropyl)(propan-2-yl)amine)

5448-29-3 structure
Produktname:(2-amino-2-methylpropyl)(propan-2-yl)amine
(2-amino-2-methylpropyl)(propan-2-yl)amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2-Propanediamine,2-methyl-N1-(1-methylethyl)-
- (2-AMINO-2-METHYLPROPYL)(PROPAN-2-YL)AMINE
- 2-amino-1,1-dimethylethylisopropylamine
- 2-methyl-1-N-propan-2-ylpropane-1,2-diamine
- 2-Methyl-N-isopropyl-1,2-propanediamine
- N(1)-isopropyl-2-methyl-1,2propanediamine
- N(1)-isopropyl-2-methyl-1,2-propanediamine
- N(1)-isopropyl-2-methylpropane-1,2-diamine
- N-(2-aminoisobutyl)isopropylamine
- N1-i-propyl-2-methyl-1,2-propanediamine
- N1-isopropyl-2-methyl-1,2-propanediamine
- SCHEMBL4527622
- NSC 17712
- N1-ISOPROPYL-1,2-DIAMINO-2-METHYLPROPANE
- N-1-isopropyl-2-methylpropane-1,2-diamine
- 2-METHYL-N1-(1-METHYLETHYL)-1,2-PROPANEDIAMINE
- 1-[N-Isopropyl]-2.2-dimethylathylendiamin
- 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine
- 5448-29-3
- AKOS010515717
- F8882-4516
- XY2CCA73SX
- NSC-17712
- N1-isopropyl-2-methyl-propane-1,2-diamine
- 1,2-Propanediamine, 2-methyl-N(1)-(1-methylethyl)-
- CHEBI:84265
- EN300-1260359
- N1 -isopropyl-2-methyl-1,2-propanediamine
- AI3-28056
- CS-0001053
- 1,2-Propanediamine, 2-methyl-N1-(1-methylethyl)-
- NSC17712
- 2-methyl-N(1)-(propan-2-yl)propane-1,2-diamine
- UNII-XY2CCA73SX
- starbld0048595
- 2-AMINO-1-ISOPROPYLAMINO-2-METHYLPROPANE
- DTXSID10969654
- N(1)-isopropyl-2-methylpropan-1,2-diamine
- N1-Isopropyl-2-methylpropane-1,2-diamine
- Nl -isopropyl-2-methyl-1,2-propanediamine
- EINECS 226-671-1
- Q27157628
- (2-amino-2-methylpropyl)(propan-2-yl)amine
-
- Inchi: InChI=1S/C7H18N2/c1-6(2)9-5-7(3,4)8/h6,9H,5,8H2,1-4H3
- InChI-Schlüssel: BVVNMQQFLWWRFT-UHFFFAOYSA-N
- Lächelt: CC(C)NCC(C)(C)N
Berechnete Eigenschaften
- Genaue Masse: 130.14714
- Monoisotopenmasse: 130.147
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 3
- Komplexität: 77
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38A^2
- XLogP3: 0.3
Experimentelle Eigenschaften
- Dichte: 0.829
- Siedepunkt: 167.5°Cat760mmHg
- Flammpunkt: 90.6°C
- Brechungsindex: 1.441
- PSA: 38.05
- LogP: 1.81290
(2-amino-2-methylpropyl)(propan-2-yl)amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1260359-1.0g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95.0% | 1.0g |
$495.0 | 2025-03-21 | |
Enamine | EN300-1260359-0.25g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95.0% | 0.25g |
$455.0 | 2025-03-21 | |
Enamine | EN300-1260359-0.5g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95.0% | 0.5g |
$475.0 | 2025-03-21 | |
Enamine | EN300-1260359-2.5g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95.0% | 2.5g |
$1025.0 | 2025-03-21 | |
Life Chemicals | F8882-4516-10g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95%+ | 10g |
$3005.0 | 2023-09-06 | |
Life Chemicals | F8882-4516-2.5g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95%+ | 2.5g |
$805.0 | 2023-09-06 | |
Life Chemicals | F8882-4516-0.5g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95%+ | 0.5g |
$371.0 | 2023-09-06 | |
Enamine | EN300-1260359-0.05g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95.0% | 0.05g |
$416.0 | 2025-03-21 | |
Enamine | EN300-1260359-0.1g |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 95.0% | 0.1g |
$435.0 | 2025-03-21 | |
Enamine | EN300-1260359-10000mg |
(2-amino-2-methylpropyl)(propan-2-yl)amine |
5448-29-3 | 10000mg |
$3915.0 | 2023-10-02 |
(2-amino-2-methylpropyl)(propan-2-yl)amine Verwandte Literatur
-
1. Variable geometry of nickel(II) complexes with N 1-isopropyl-2-methyl-1,2-propanediamine(L). Crystal structures of [NiL2]Br2·3H2O, [NiL2Br]Br and [NiL2(NCS)2] and solid-state thermochromism in [NiL2]Br2·3H2OChandi Pariya,Soma Ghosh,Ashutosh Ghosh,Monika Mukherjee,Alok K. Mukherjee,Nirmalendu Ray Chaudhuri 1-isopropyl-2-methyl-12-propanediamine(L). Crystal structures of [NiL2]Br2·3H2O [NiL2Br]Br and [NiL2(NCS)2] and solid-state thermochromism in [NiL2]Br2·3H2O. Chandi Pariya Soma Ghosh Ashutosh Ghosh Monika Mukherjee Alok K. Mukherjee Nirmalendu Ray Chaudhuri J. Chem. Soc. Dalton Trans. 1995 337
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2. Variable geometry of nickel(II) complexes with N 1-isopropyl-2-methyl-1,2-propanediamine(L). Crystal structures of [NiL2]Br2·3H2O, [NiL2Br]Br and [NiL2(NCS)2] and solid-state thermochromism in [NiL2]Br2·3H2OChandi Pariya,Soma Ghosh,Ashutosh Ghosh,Monika Mukherjee,Alok K. Mukherjee,Nirmalendu Ray Chaudhuri 1-isopropyl-2-methyl-12-propanediamine(L). Crystal structures of [NiL2]Br2·3H2O [NiL2Br]Br and [NiL2(NCS)2] and solid-state thermochromism in [NiL2]Br2·3H2O. Chandi Pariya Soma Ghosh Ashutosh Ghosh Monika Mukherjee Alok K. Mukherjee Nirmalendu Ray Chaudhuri J. Chem. Soc. Dalton Trans. 1995 337
-
3. Variable geometry of nickel(II) complexes with N 1-isopropyl-2-methyl-1,2-propanediamine(L). Crystal structures of [NiL2]Br2·3H2O, [NiL2Br]Br and [NiL2(NCS)2] and solid-state thermochromism in [NiL2]Br2·3H2OChandi Pariya,Soma Ghosh,Ashutosh Ghosh,Monika Mukherjee,Alok K. Mukherjee,Nirmalendu Ray Chaudhuri 1-isopropyl-2-methyl-12-propanediamine(L). Crystal structures of [NiL2]Br2·3H2O [NiL2Br]Br and [NiL2(NCS)2] and solid-state thermochromism in [NiL2]Br2·3H2O. Chandi Pariya Soma Ghosh Ashutosh Ghosh Monika Mukherjee Alok K. Mukherjee Nirmalendu Ray Chaudhuri J. Chem. Soc. Dalton Trans. 1995 337
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